molecular formula C23H19FN2O3 B5217798 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

Cat. No. B5217798
M. Wt: 390.4 g/mol
InChI Key: KKFIWBLBDUDETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, also known as FPB, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the benzoxazole family and has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). Activation of PKA and CREB has been shown to have various physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been shown to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have low toxicity in animal studies, which makes it a promising therapeutic agent. However, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. One area of interest is its potential as an anticonvulsant. Additionally, further research is needed to understand the mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide and its effects on various physiological systems. Finally, there is a need for more studies to investigate the efficacy and safety of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide as a therapeutic agent in humans.
Conclusion:
In conclusion, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a promising chemical compound that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising therapeutic agent. Further research is needed to fully understand the mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide and its effects on various physiological systems.

Synthesis Methods

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can be synthesized using a multi-step process, which involves the condensation reaction of 3-fluorophenyl-2-aminophenol and 3-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to obtain N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide.

Scientific Research Applications

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been studied for its anti-tumor, anti-inflammatory, and analgesic properties. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been studied for its neuroprotective effects in Alzheimer's disease and its potential as an anticonvulsant.

properties

IUPAC Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c1-2-11-28-19-8-4-5-15(13-19)22(27)25-18-9-10-21-20(14-18)26-23(29-21)16-6-3-7-17(24)12-16/h3-10,12-14H,2,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFIWBLBDUDETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.